2-(Chloromethyl)prop-2-enoxybenzene
Description
2-(Chloromethyl)prop-2-enoxybenzene is a chlorinated aromatic ether characterized by a benzene ring linked to a propenoxy group with a chloromethyl substituent. Its hybrid structure combines features of epoxides (e.g., epichlorohydrin), allylic chlorides (e.g., methallyl chloride), and aromatic ethers, which dictate its physicochemical and toxicological behavior .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-(chloromethyl)prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
UTGGLZDWVSHGCS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Allylation of Phenol Derivatives: : One common method involves the allylation of phenol derivatives. The reaction typically uses allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the allyl chloride, forming the prop-2-enoxy group.
-
Chloromethylation: : The chloromethylation of the allylated phenol derivative can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)prop-2-enoxybenzene often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)prop-2-enoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted benzene derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the allylic position. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the prop-2-enoxy group into a corresponding epoxide or aldehyde.
-
Reduction Reactions: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alcohols).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Epoxides and Aldehydes: Products of oxidation reactions.
Benzyl Alcohol Derivatives: Products of reduction reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(Chloromethyl)prop-2-enoxybenzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various functionalized aromatic compounds.
Biology and Medicine
Research in medicinal chemistry explores the potential of this compound derivatives as pharmacologically active agents. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its ability to undergo various chemical transformations makes it versatile for creating materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)prop-2-enoxybenzene exerts its effects depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the prop-2-enoxy group can be converted into more reactive intermediates, facilitating further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Chloromethyl)prop-2-enoxybenzene with key analogs:
Reactivity and Stability
- Epichlorohydrin : The epoxide ring enables nucleophilic ring-opening reactions (e.g., with amines or alcohols), making it critical in epoxy resin production. Its chloromethyl group also participates in alkylation .
- Methallyl chloride : The allylic chloride undergoes facile nucleophilic substitution or elimination, forming polymers or functionalized alkenes. Its volatility increases handling risks .
- BCME: Extremely reactive due to its dichloroether structure, but high carcinogenicity limits its use .
- This compound: Expected to exhibit dual reactivity from the chloromethyl group (alkylation) and the aromatic ring (electrophilic substitution). The propenoxy group may confer steric hindrance, moderating reaction rates compared to simpler chlorides.
Key Research Findings
Structural Influence on Reactivity: The benzene ring in this compound stabilizes intermediates in substitution reactions, contrasting with the high electrophilicity of BCME or epichlorohydrin .
Synthetic Utility: Methallyl chloride’s applications in polymer science suggest that the target compound could act as a crosslinking agent if the propenoxy group participates in radical or ionic polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
